2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Key structural features include:
- 3-Methoxyphenyl substituent: Introduces electron-donating effects, influencing binding affinity to biological targets.
- Tetrahydroquinazolinone system: Provides rigidity to the scaffold, critical for maintaining bioactive conformations .
Synthesis: The compound is synthesized via multi-step reactions, typically involving:
Formation of the triazoloquinazoline core through cyclocondensation.
Sequential introduction of the ethylsulfanyl and 3-methoxyphenyl groups under controlled conditions (e.g., reflux in ethanol or THF) .
Biological Relevance: Preliminary studies suggest activity against enzymes involved in inflammation and cancer, though detailed mechanistic data remain under investigation .
Properties
IUPAC Name |
2-ethylsulfanyl-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-25-18-20-17-19-13-8-5-9-14(23)15(13)16(22(17)21-18)11-6-4-7-12(10-11)24-2/h4,6-7,10,16H,3,5,8-9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOSAMBRWCSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the triazoloquinazoline core followed by the introduction of the ethylthio and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for further pharmacological research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to influence cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
| Compound Name | Key Substituents | Biological Activity | Distinctive Features |
|---|---|---|---|
| Target Compound : 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
- Ethylsulfanyl - 3-Methoxyphenyl |
Anticancer (in vitro) | High lipophilicity enhances membrane permeability |
| 2-(methylthio)-9-(3-methoxyphenyl)-quinazolin-4(3H)-one | - Methylthio - 3-Methoxyphenyl |
Anticancer | Simpler structure with lower molecular weight; reduced metabolic stability |
| 9-(4-Methylphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | - Ethylsulfanyl - 4-Methylphenyl |
Antibacterial | Methyl group increases steric hindrance, reducing enzyme binding |
| 9-(3-Chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | - Ethylsulfanyl - 3-Chlorophenyl |
Antifungal | Chlorine atom enhances electrophilicity, improving target interaction |
| 2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | - Benzylsulfanyl - 2,5-Dimethoxyphenyl |
Neuroprotective | Bulkier benzyl group reduces bioavailability but increases CNS penetration |
Key Observations:
Substituent Effects :
- Ethylsulfanyl vs. Benzylsulfanyl : Ethylsulfanyl derivatives generally exhibit better metabolic stability, whereas benzylsulfanyl analogs show enhanced CNS activity due to increased lipophilicity .
- Methoxy vs. Chloro Substituents : Methoxy groups improve solubility but may reduce target affinity compared to electron-withdrawing chloro groups .
Biological Activity Trends :
- Anticancer activity correlates with the presence of methoxyphenyl groups, likely due to interactions with topoisomerase II .
- Antimicrobial effects are stronger in compounds with halogenated aryl groups (e.g., 3-chlorophenyl) .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., methylthio) are synthesized in higher yields (up to 85%), while bulkier groups (e.g., benzylsulfanyl) require optimized conditions to avoid side reactions .
Biological Activity
The compound 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities as evidenced by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Ethylthio group : Enhances lipophilicity and may influence biological activity.
- Methoxyphenyl group : Potentially contributes to interactions with biological targets.
- Triazoloquinazolinone core : Known for various pharmacological activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazoloquinazolinone Core : Cyclization of precursors to form the core structure.
- Introduction of the Ethylthio Group : Achieved through substitution reactions using ethylthiol.
- Coupling with Methoxyphenyl Group : Conducted via condensation reactions.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically:
- A study highlighted that compounds with similar structures showed potent inhibitory effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells. The mechanism often involves apoptosis induction through mitochondrial pathways by regulating proteins such as Bax and Bcl2 .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- In experiments involving carrageenan-induced paw edema in animal models, related compounds demonstrated significant inhibition of inflammation markers . This suggests that the ethylthio and methoxy groups may play crucial roles in modulating inflammatory responses.
Other Biological Activities
Further studies have explored additional biological activities:
- Quinazoline derivatives have shown promise as antagonists of platelet-derived growth factor (PDGF) receptors, which are implicated in tumor growth and angiogenesis .
- Some derivatives have also been noted for their inhibitory actions on Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers .
Study on Antitumor Activity
A notable case study involved the evaluation of a series of quinazoline derivatives similar to our compound. The study found that specific modifications led to enhanced cytotoxicity against leukemia cell lines (K562 and HL-60), indicating that structural variations significantly affect biological outcomes .
In Vivo Studies
In vivo models demonstrated that compounds with ethylthio substitutions exhibited reduced tumor growth rates compared to controls. This was attributed to their ability to inhibit angiogenesis and promote apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : React 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate in acetic acid under reflux (yields ~75-85%) .
- Step 2 : Introduce the 3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Functionalize the ethylsulfanyl group using thiol-ene click chemistry or alkylation . Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield (up to 97%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, ethylsulfanyl at δ 2.5–3.0 ppm) .
- IR : Detect carbonyl (C=O) stretching at ~1680 cm and triazole ring vibrations at 1500–1600 cm .
- Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular ion peaks (e.g., [M+H] at m/z 424.17) .
Q. How to assess the compound’s stability under varying pH and temperature?
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; monitor degradation via HPLC. The compound is stable at pH 6–8 but degrades in acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating suitability for standard storage .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
Modifications to substituents significantly alter activity:
| Substituent | Biological Activity | Source |
|---|---|---|
| 3-Methoxyphenyl | Enhanced antimicrobial activity (MIC: 2 µg/mL) | |
| Ethylsulfanyl | Improved solubility in DMSO (>50 mg/mL) | |
| Fluorophenyl (analog) | Increased enzyme inhibition (IC: 0.8 µM) | |
| SAR studies suggest the 3-methoxyphenyl group enhances target binding via π-π stacking, while ethylsulfanyl improves membrane permeability . |
Q. How to design molecular docking studies to predict its mechanism of action?
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases implicated in cancer .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Key Interactions : Hydrogen bonds with active-site residues (e.g., Asp27 in DHFR) and hydrophobic contacts with ethylsulfanyl/methoxyphenyl groups .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?
- Experimental Variables : Test under standardized conditions (e.g., ATCC strains for antimicrobial assays, MTT protocol for cytotoxicity) .
- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes in treated vs. untreated cells .
- Dose-Dependent Effects : Note biphasic responses (e.g., apoptosis at 10 µM vs. necrosis at 50 µM) .
Q. What purification methods maximize purity for pharmacological studies?
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization : Ethanol/water (3:1) yields crystals >98% pure .
- HPLC : C18 reverse-phase column, 0.1% TFA in acetonitrile/water, retention time ~12.5 min .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in in vivo studies?
- Formulation : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions .
- Prodrug Design : Introduce phosphate esters at the quinazolinone carbonyl group .
Q. What strategies separate enantiomers for chiral purity assessment?
- Chiral Chromatography : Use Chiralpak IA column with n-hexane/isopropanol (85:15) .
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .
Q. How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment .
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
